molecular formula C5H6N2OS2 B15057372 5-(Methylthio)thiazole-2-carboxamide

5-(Methylthio)thiazole-2-carboxamide

Cat. No.: B15057372
M. Wt: 174.2 g/mol
InChI Key: MFBOSASIQUFWSU-UHFFFAOYSA-N
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Description

5-(Methylthio)thiazole-2-carboxamide is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a thiazole core, a privileged scaffold in drug discovery known for its wide range of biological activities. The structure incorporates both a methylthio (-SMe) substituent and a carboxamide (-C(O)NH2) group, making it a versatile building block for the synthesis of more complex, bioactive molecules. Researchers are interested in thiazole and related thiadiazole carboxamides for their significant potential in developing novel therapeutic agents. Structurally similar compounds have demonstrated promising antibacterial activity , particularly against multi-drug resistant Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . Furthermore, the carboxamide moiety is a key functional group in many pharmacologically active compounds and is frequently used in the design of kinase inhibitors , such as c-Met inhibitors investigated for anticancer therapies . The methylthio group can serve as a valuable synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. This product is intended for research applications only, including as a synthetic precursor in organic synthesis, a core scaffold in the design of targeted libraries, and a starting material for investigating new antibacterial or anticancer compounds. This compound is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2OS2

Molecular Weight

174.2 g/mol

IUPAC Name

5-methylsulfanyl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C5H6N2OS2/c1-9-3-2-7-5(10-3)4(6)8/h2H,1H3,(H2,6,8)

InChI Key

MFBOSASIQUFWSU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(S1)C(=O)N

Origin of Product

United States

Significance of the Thiazole Scaffold in Contemporary Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org Its unique structural and electronic properties allow it to serve as a versatile building block in the design of novel therapeutic agents. globalresearchonline.net The aromatic nature of the ring, combined with the presence of heteroatoms, facilitates a variety of chemical interactions, making it an ideal core for molecules intended to engage with biological targets. nih.gov

Thiazole derivatives have been extensively studied and are integral components of numerous clinically approved drugs, demonstrating a vast range of pharmacological activities. nih.govmdpi.com The ring system is a key feature in natural products, like Vitamin B1 (Thiamine), and in a multitude of synthetic drugs. mdpi.com Researchers have successfully modified the thiazole ring at various positions to generate compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. mdpi.comwisdomlib.org The success of this scaffold has led to its inclusion in many drugs currently in clinical trials or undergoing preclinical development. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Scaffold

Drug Name Therapeutic Class Primary Use
Dasatinib Anticancer Treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)
Ritonavir Antiretroviral HIV/AIDS treatment, often as a pharmacokinetic enhancer
Sulfathiazole Antibiotic Historically used for bacterial infections
Meloxicam NSAID Treatment of pain and inflammation associated with arthritis
Ixabepilone Anticancer Treatment of metastatic or locally advanced breast cancer

Overview of Carboxamide Bearing Thiazole Derivatives in Scholarly Contexts

The incorporation of a carboxamide functional group (-C(=O)NH₂) onto a thiazole (B1198619) ring creates a class of compounds known as thiazole carboxamides. This combination has attracted significant attention in scholarly research due to the wide array of biological activities these derivatives exhibit. researchgate.net The amide group can act as a crucial hydrogen bond donor and acceptor, enhancing the binding affinity of the molecule to biological targets like enzymes and receptors.

Extensive research has been dedicated to the synthesis and biological evaluation of novel thiazole carboxamide derivatives. dntb.gov.uaresearchgate.net These compounds have shown considerable promise, particularly in oncology. For instance, various 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and tested for their anticancer activity against human cancer cell lines such as A-549 (lung), Bel7402 (liver), and HCT-8 (colon). mdpi.com Similarly, researchers have developed N-thiazolyl-indole-2-carboxamide compounds as potential multi-target anticancer agents. nih.gov Beyond cancer, the thiazole carboxamide scaffold is also explored for other therapeutic applications, with solid-phase synthesis techniques being developed to create libraries of these derivatives for screening. nih.gov

Table 2: Research Findings on Selected Carboxamide-Bearing Thiazole Derivatives

Derivative Class Research Focus Key Findings
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides Anticancer Activity Certain derivatives showed up to 48% activity against tested cancer cell lines (A-549, Bel7402, HCT-8). mdpi.com
N-thiazolyl-indole-2-carboxamides Multitarget Anticancer Agents Designed to combine the properties of indole (B1671886) and thiazole rings to overcome limitations of current cancer therapies. nih.gov
2-Amino-5-carboxamide thiazoles Solid-Phase Synthesis A method was developed for the solid-phase synthesis of a library of derivatives with potential oral bioavailability. nih.gov
Thiazole pyrimidine (B1678525) derivatives Anticancer Activity Synthesized from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide precursors for antiproliferative evaluation. mdpi.com

Research Trajectories for Sulfur Containing Heterocycles

General Approaches to Thiazole Ring Construction

The formation of the thiazole ring is the foundational step in the synthesis of these derivatives. Various cyclization strategies have been developed to afford the thiazole scaffold, often with control over the substitution pattern.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. nih.gov The classical approach involves the condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloester) and a compound containing a thioamide functional group (e.g., thiourea (B124793), thiosemicarbazides, or thioamides). nih.govnih.gov The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov

This method is highly versatile, allowing for the synthesis of thiazoles with various substituents at the 2, 4, and 5-positions by choosing the appropriate starting materials. nih.gov For the synthesis of thiazole carboxamide precursors, the Hantzsch reaction can be employed to generate 2-aminothiazoles by using thiourea as the thioamide component. nih.govsemanticscholar.org These 2-aminothiazole (B372263) intermediates can then be further functionalized to introduce the carboxamide group. Modifications to the reaction conditions, such as performing the synthesis under acidic conditions, can influence the regioselectivity of the cyclization, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. google.com

Table 1: Variations of Hantzsch Thiazole Synthesis

Reactant 1Reactant 2Key Product TypeConditionsReference
α-HaloketoneThiourea2-AminothiazoleNeutral solvent, heating nih.gov
α-HaloketoneN-Monosubstituted Thiourea2-(N-substituted amino)thiazoleNeutral solvent google.com
α-HaloketoneN-Monosubstituted Thiourea2-Imino-2,3-dihydrothiazoleAcidic conditions (e.g., 10M-HCl-EtOH) google.com
β-Keto esterThiourea / N-Bromosuccinimide2-Aminothiazole-5-carboxylateAqueous medium, 50°C semanticscholar.org

Modern synthetic strategies offer highly regioselective routes to substituted thiazoles. A notable example is the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC). google.comnih.govderpharmachemica.com This method provides a direct pathway to highly functionalized thiazole carboxamides with excellent control over the substituent placement.

The reaction proceeds by using a base, such as potassium hydroxide (B78521) (KOH) in a solvent like ethanol, to facilitate the cyclization. nih.gov This approach has been successfully applied to the synthesis of 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides in high yields. google.comnih.gov The advantages of this methodology include its catalyst-free nature, rapid reaction times, and broad reactivity with various isocyanides. google.comnih.gov This specific transformation is particularly relevant as it constructs the thiazole ring while simultaneously incorporating both the carboxamide and a methylthio group, which is a key feature of the target compound.

A related strategy involves the cyclization of α-oxodithioesters with active methylene isocyanides. For instance, the reaction of α-oxodithioesters with TosMIC in the presence of KOH yields 4-methylthio-5-acylthiazoles, demonstrating another route for the incorporation of the methylthio group during ring formation.

Table 2: Base-Induced Cyclization for Thiazole Synthesis

Substrate 1Substrate 2Base/SolventProductReference
Methyl-2-oxo-2-(amino)ethanedithioateTosylmethyl isocyanide (TosMIC)KOH / EtOH2-(Methylthio)-N-aryl/alkylthiazole-5-carboxamide google.comnih.gov
α-OxodithioesterTosylmethyl isocyanide (TosMIC)KOH / aq. EtOH4-Methylthio-5-acylthiazole
α-OxodithioesterEthyl isocyanoacetateDBU / EtOH4-Ethoxycarbonyl-5-acylthiazole

Strategies for Carboxamide Formation in Thiazole Scaffolds

Once the thiazole ring, often bearing a carboxylic acid or an amino group, is synthesized, the next crucial step is the formation of the carboxamide bond. This can be achieved through several reliable methods common in organic and medicinal chemistry.

Peptide coupling reagents are widely used to facilitate the formation of amide bonds between a carboxylic acid and an amine under mild conditions. This approach involves the activation of a thiazole carboxylic acid, making it susceptible to nucleophilic attack by an amine.

Carbodiimides (DCC and EDC): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. EDC is often preferred in biological and aqueous applications because its urea (B33335) byproduct is water-soluble and can be easily removed by extraction. In contrast, the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in most organic solvents and precipitates from the reaction, which can be advantageous in non-polar solvent systems. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to minimize side reactions and reduce racemization.

1,1'-Carbonyldiimidazole (CDI): CDI is another effective activating agent that reacts with carboxylic acids to form a reactive N-acylimidazole intermediate. This intermediate readily reacts with amines to yield the desired amide. A significant advantage of using CDI is that the byproducts, imidazole (B134444) and carbon dioxide, are volatile or easily washed away, simplifying product purification.

Table 3: Comparison of Common Peptide Coupling Reagents

ReagentAbbreviationMechanismByproductAdvantagesReference
1,1'-CarbonyldiimidazoleCDIForms N-acylimidazole intermediateImidazole, CO₂Clean reaction, easily removable byproducts
N,N'-DicyclohexylcarbodiimideDCCForms O-acylisourea intermediateDicyclohexylurea (DCU)Effective in organic synthesis; byproduct precipitates
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCForms O-acylisourea intermediateWater-soluble ureaIdeal for aqueous reactions; water-soluble byproduct

An alternative strategy for forming the carboxamide linkage is the direct acylation of an aminothiazole precursor. nih.gov This method is particularly useful when the thiazole ring is first constructed with an amino group at the desired position, for example, via the Hantzsch synthesis using thiourea.

The acylation can be carried out using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid generated during the reaction. nih.gov For instance, 2-aminothiazole derivatives can be reacted with substituted aromatic acid chlorides to yield the corresponding 2-acylaminothiazole products. nih.gov In some cases, direct acylation of free aminothiazoles can lead to low yields or mixtures of products, necessitating the use of protecting groups or a multi-step sequence involving activation of the carboxylic acid. nih.gov However, direct acylation with reagents like chloroacetyl chloride has been shown to be effective for producing key intermediates for further elaboration. nih.gov

Incorporation and Derivatization of Methylthio Moieties

The introduction of a methylthio (-SCH₃) group onto the thiazole scaffold is a key step in synthesizing the target compound. This can be achieved either during the construction of the heterocyclic ring or by functionalizing a pre-formed thiazole.

As previously discussed, certain cyclization strategies directly incorporate the methylthio group. The base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC is a prime example, yielding 2-(methylthio)thiazole-5-carboxamides. google.comderpharmachemica.com Similarly, reacting α-oxodithioesters with TosMIC can produce 4-methylthio-5-acylthiazoles.

Alternatively, the methylthio group can be introduced via nucleophilic substitution on a suitably functionalized thiazole. A notable method involves the in-situ treatment of a 2-amino-5-(chloromethyl)thiazole intermediate with sodium thiomethoxide (NaSCH₃) to yield the 5-(methylthiomethyl)thiazole derivative. The methylthio group itself is characterized as enhancing the reactivity of the thiazole ring, making it a valuable moiety in synthetic chemistry. Derivatization of the sulfur atom, for example, through oxidation to sulfoxides or sulfones, can also be performed to modify the compound's properties.

Table 4: Methods for Incorporating Methylthio Groups

MethodStarting MaterialsPosition of -SCH₃DescriptionReference
Base-Induced Cyclization2-Oxo-2-(amino)ethanedithioate + TosMICC2Directly forms 2-(methylthio)thiazole (B1586565) carboxamides during ring construction. google.comderpharmachemica.com
Base-Induced Cyclizationα-Oxodithioester + TosMICC4Forms 4-(methylthio)thiazoles during ring construction.
Nucleophilic Substitution2-Amino-5-(chloromethyl)thiazole + NaSCH₃C5 (on methyl)Introduces the group by displacing a leaving group on a pre-formed thiazole.

Synthetic Routes for S-Alkylated Thiazoles

The synthesis of S-alkylated thiazoles, which feature a sulfur atom connected to an alkyl group on the thiazole ring, can be achieved through several strategic routes. A predominant method is the Hantzsch thiazole synthesis, a classical approach that involves the condensation of α-haloketones with thioamides. nih.govderpharmachemica.com This method is highly versatile, allowing for the construction of variously substituted thiazole rings. For S-alkylated derivatives, the strategy often involves the use of a thioamide precursor that already contains the desired S-alkyl group or a subsequent alkylation step.

Another effective, green chemistry approach involves the reaction of dithiocarbamates with α-halocarbonyl compounds in water, which can produce 2-(alkylsulfanyl)thiazoles in good yields. bepls.com More contemporary methods utilize advanced catalytic systems. For instance, iridium-catalyzed C–H insertion reactions of sulfoxonium ylides with thioamides provide a modern and highly functional-group-tolerant route to substituted thiazoles. nih.govacs.org

Table 1: Synthetic Approaches for S-Alkylated Thiazoles

Synthetic MethodKey ReactantsDescriptionReference
Hantzsch Synthesisα-Haloketones, ThioamidesA classical condensation reaction to form the thiazole ring, which can be subsequently alkylated. nih.gov
Dithiocarbamate ReactionDithiocarbamates, α-HalocarbonylsA high-yielding, environmentally friendly procedure often conducted in water to produce 2-(alkylsulfanyl)thiazoles. bepls.com
Iridium-Catalyzed InsertionSulfoxonium Ylides, ThioamidesA modern, versatile method tolerant of many functional groups for the synthesis of complex thiazoles. nih.govacs.org

Regioselective Introduction of Sulfur-Containing Functional Groups

Achieving regioselectivity—the control of substituent placement at specific positions on the thiazole ring—is critical in synthesizing target molecules like 5-(methylthio)thiazole-2-carboxamide. The Hantzsch synthesis inherently provides regiochemical control based on the structures of the starting α-halocarbonyl and thioamide. nih.gov By selecting appropriately substituted precursors, one can direct the formation of specific isomers.

For direct C-H functionalization, modern catalytic methods have emerged as powerful tools. Palladium-catalyzed direct arylation, for example, allows for the introduction of aryl groups at specific positions on the thiazole ring. wjrr.org Similarly, iridium-catalyzed insertions can be directed to specific C-H bonds, offering a pathway to regiochemically defined products that may be difficult to access through traditional means. acs.org The synthesis of 5-(methylthio)thiazole, a related precursor, can be achieved through the condensation of thiourea with α-halo ketones, followed by a methylation step using reagents like methyl iodide. evitachem.com

Table 2: Comparison of Methods for Regioselective Sulfur Functionalization

MethodBasis of RegioselectivityAdvantagesReference
Hantzsch SynthesisStructure of starting materials (α-halocarbonyl and thioamide).Well-established, versatile, predictable outcomes. nih.gov
Metal-Catalyzed C-H Activation/ArylationDirecting groups and catalyst control.High atom economy, allows for late-stage functionalization. acs.orgwjrr.org
Cyclization followed by AlkylationSequential introduction of functional groups.Stepwise control over substitution pattern. evitachem.com

Post-Synthetic Modifications and Functional Group Interconversions

Once the core thiazole structure is assembled, various post-synthetic modifications can be performed to introduce or alter functional groups, leading to a diverse array of derivatives.

Hydrolysis of Ester Groups to Carboxylic Acids

A common transformation in the synthesis of thiazole derivatives is the hydrolysis of an ester to a carboxylic acid. This reaction is typically carried out under acidic or basic conditions. orgoreview.comlibretexts.org The resulting carboxylic acid is a key intermediate that can be used to synthesize amides, such as the target this compound. For instance, 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid can be prepared from its corresponding ester, serving as a precursor for various carboxamide derivatives. mdpi.com The hydrolysis reaction is fundamental for creating building blocks for further chemical elaboration.

Table 3: Conditions for Ester Hydrolysis on Thiazole Derivatives

ConditionReagentsOutcomeReference
Acid-CatalyzedWater, Catalytic Acid (e.g., H₂SO₄)Cleavage of ester to carboxylic acid and alcohol. orgoreview.com
Base-Mediated (Saponification)Water, Base (e.g., NaOH)Forms a carboxylate salt, which is then protonated to yield the carboxylic acid. libretexts.org

Formation of Hydrazone Derivatives

Hydrazone derivatives of thiazoles are a significant class of compounds, often synthesized for their biological activities. scienmag.com The synthesis typically proceeds in two steps. First, a thiazole ester, such as ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate, is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide (B1668358) intermediate. nih.gov In the second step, this carbohydrazide undergoes a condensation reaction with a variety of substituted aldehydes or ketones to yield the final thiazole-hydrazone derivatives. nih.govnih.gov This modular approach allows for the creation of large libraries of compounds with diverse substitutions.

Table 4: Synthesis of Thiazole-Hydrazone Derivatives

StepReactantsProductReference
1. HydrazinolysisThiazole Ester, Hydrazine HydrateThiazole-carbohydrazide nih.gov
2. CondensationThiazole-carbohydrazide, Aldehyde/KetoneThiazole-hydrazone nih.govnih.gov

Introduction of Hydroxylamino Groups

The introduction of hydroxylamino groups represents a potential functional group interconversion for modifying thiazole derivatives. However, specific methodologies for the direct introduction of a hydroxylamino group onto the this compound scaffold are not extensively detailed in the reviewed literature. General synthetic strategies for creating hydroxylamines often involve the reduction of nitro compounds or the oxidation of amines, but their application to this specific thiazole system requires further investigation.

Anticancer Activity

The thiazole carboxamide scaffold is a recurring motif in the design of novel anticancer agents, with various derivatives demonstrating significant potential in preclinical studies.

In Vitro Antiproliferative Evaluation against Cancer Cell Lines

Numerous studies have synthesized series of thiazole carboxamide derivatives and evaluated their ability to inhibit the growth of various human cancer cell lines. For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been tested against lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines. mdpi.com In these studies, specific compounds achieved notable inhibitory activity, with one derivative showing 48% inhibition against the A-549 lung cancer cell line. mdpi.com

Other research into 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives found that certain compounds exhibited potent antitumor activity, particularly against the A549 lung cancer cell line. bvsalud.org One compound from this series, DDO-5413, demonstrated noteworthy activity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values lower than the reference drug dasatinib. bvsalud.org

Similarly, a series of novel thiazole-2-carboxamide derivatives showed strong potency against both human lung and breast cancer cell lines, with one lead compound, 6f, displaying IC50 values of 0.48 µM and 3.66 µM, respectively. eurekaselect.com Furthermore, N-thiazolyl-indole-2-carboxamide derivatives have also been evaluated, with some compounds showing exceptional cytotoxicity against breast cancer (MCF-7), colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and epithelioid cervix carcinoma (HeLa) cell lines. acs.org

Table 1: Examples of In Vitro Antiproliferative Activity of Various Thiazole Carboxamide Derivatives

Compound Class Cell Line Activity Reference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamides A-549 (Lung) 48% inhibition mdpi.com
5-amino-2-(benzylthio)thiazole-4-carboxamides MDA-MB-231, MCF-7 (Breast) IC50 < Dasatinib bvsalud.org
Thiazole-2-carboxamides Lung Cancer IC50 = 0.48 µM eurekaselect.com
Thiazole-2-carboxamides Breast Cancer IC50 = 3.66 µM eurekaselect.com

Note: The data presented is for various derivatives and not for this compound.

Modulation of Cellular Growth Pathways

The anticancer effects of thiazole derivatives are often linked to their ability to interfere with key cellular signaling pathways that regulate cell growth and proliferation. For example, a naphthalene-azine-thiazole hybrid, compound 6a, was found to inhibit PI3Kα, a critical enzyme in a major cancer signaling pathway. nih.gov This inhibition led to a subsequent decrease in the phosphorylation of downstream targets Akt and mTOR, effectively disrupting the pathway that promotes cell growth and survival. nih.gov In other studies, bis-thiazole derivatives have been investigated for their potential to inhibit Pim-1 kinase, another protein involved in cell proliferation and survival. frontiersin.org

Induction of Apoptosis and Cell Cycle Perturbations

A primary mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis, and by causing disruptions in the normal progression of the cell cycle. Research on bis-thiazole derivatives has shown that certain compounds can induce apoptosis in cancer cells. frontiersin.org This was confirmed to be a mitochondrial-dependent pathway, characterized by the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2. frontiersin.org These compounds were also found to cause cell cycle arrest, primarily at the G1 phase. frontiersin.org

Another study on a different thiazole derivative, a naphthalene-azine-thiazole hybrid, demonstrated that it induced cell cycle arrest at the G2/M phase and significantly increased the rate of apoptosis in ovarian cancer cells. nih.gov

Neuropharmacological Activities

Thiazole carboxamide structures are also being explored for their potential to modulate the activity of the central nervous system, particularly through interaction with neurotransmitter receptors.

Influence on Receptor Biophysical Gating Properties and Kinetics (Deactivation, Desensitization)

Beyond simply reducing the amplitude of receptor currents, thiazole carboxamide NAMs also influence the kinetic properties of AMPA receptors, such as their rates of deactivation and desensitization. nih.gov Deactivation is the process of the receptor returning to its resting state after activation, while desensitization is a decrease in receptor response despite the continued presence of glutamate (B1630785). nih.gov

Studies have shown that certain thiazole derivatives can significantly alter these kinetics. For example, the compounds MMH-5 and MMH-4 were found to cause a notable increase in the rate of deactivation, approximately threefold. nih.gov The compound MMH-5 also demonstrated a significant reduction in the rate of desensitization, decreasing it by about half. nih.gov Similarly, a series of TC compounds were shown to efficiently shift receptor kinetics, primarily by enhancing deactivation rates, which is a potential mechanism for neuroprotection against excitotoxicity. mdpi.comresearchgate.net

Table 2: Examples of Effects of Thiazole Carboxamide Derivatives on AMPA Receptor Kinetics

Compound Class/Name Effect on Deactivation Rate Effect on Desensitization Rate Reference
MMH-5 ~3-fold increase Reduced by ~50% nih.gov
MMH-4 ~3-fold increase Not specified nih.gov

Note: The data presented is for various derivatives and not for this compound.

Antimicrobial Activities

Thiazole and its derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities. researchgate.netmdpi.com The amphiphilic nature of the thiazole ring allows for penetration of bacterial cell membranes, contributing to its inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com However, many studies indicate a more pronounced efficacy against Gram-positive strains. jchemrev.comnih.gov

Research has shown that specific substitutions on the thiazole ring significantly influence antibacterial potency. One study highlighted that thiazole derivatives substituted with a 4-(methylthio)phenyl group, a key feature of the subject compound, exhibited notable antibacterial activity. The mechanism of action for some thiazole derivatives has been proposed to involve the inhibition of essential bacterial enzymes, such as ecKASIII (FabH), which is vital for fatty acid synthesis. nih.gov

Studies have demonstrated the potent activity of thiazole derivatives against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). A lead thiazole compound showed a minimum inhibitory concentration (MIC) of 1.3 µg/mL against multiple MRSA strains. purdue.edu Other synthesized thiazoles have shown MIC values ranging from 0.4 to 5.5 µg/mL against various MRSA and vancomycin-resistant S. aureus (VRSA) strains. nih.gov

Compound/Derivative ClassBacterial Strain(s)Reported Efficacy (MIC)
Thiazol-4(5H)-one derivative 6dS. aureus, K. pneumoniae3.9 µg/mL cu.edu.eg
Lead Thiazole 1MRSA (multiple strains)1.3 µg/mL purdue.edu
Substituted ThiazolesMRSA & VRSA (18 strains)0.4 - 5.5 µg/mL nih.gov
N-(thiazol-2-yl)benzenesulfonamidesS. aureus, A. xylosoxidans3.9 µg/mL rsc.org

Antifungal Efficacy

Thiazole carboxamide derivatives have emerged as a significant class of antifungal agents, particularly as inhibitors of succinate (B1194679) dehydrogenase (SDH). researchgate.netnih.govacs.org SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it an effective target for fungicide development. sci-hub.box

Researchers have designed and synthesized various series of novel pyrazole-thiazole carboxamides and evaluated their efficacy against a range of plant pathogenic fungi. nih.govacs.orgacs.org In many cases, these compounds have demonstrated potent fungicidal activity, sometimes exceeding that of commercially available fungicides. nih.govacs.org

For instance, one study focused on pyrazole-thiazole carboxamides that showed excellent in vitro activities against Rhizoctonia cerealis. Specifically, compounds 9ac , 9bf , and 9cb had EC50 values ranging from 1.1 to 4.9 mg/L, which was superior to the commercial fungicide thifluzamide (EC50 = 23.1 mg/L). nih.govacs.org Compound 9ac also exhibited promising in vivo activity against Rhizoctonia solani. nih.govacs.org Another study highlighted compounds 6i and 19i as having potent antifungal activities against Valsa mali, with EC50 values of 1.77 and 1.97 mg/L, respectively, compared to boscalid (EC50 = 9.19 mg/L). acs.org

Similarly, a series of 2-sulfur-substituted thiazole carboxanilides were synthesized and screened for their fungicidal activities against Rhizoctonia solani. The most potent among them was N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide (8i ), which had an EC50 of 1.28 mg/L, comparable to that of Thifluzamide . researchgate.net

CompoundTarget FungusEC50 (mg/L)Reference CompoundReference EC50 (mg/L)Source
6iValsa mali1.77Boscalid9.19 acs.org
19iValsa mali1.97Boscalid9.19 acs.org
9acRhizoctonia cerealis1.1 - 4.9Thifluzamide23.1 nih.govacs.org
9bfRhizoctonia cerealis1.1 - 4.9Thifluzamide23.1 nih.govacs.org
9cbRhizoctonia cerealis1.1 - 4.9Thifluzamide23.1 nih.govacs.org
8iRhizoctonia solani1.28ThifluzamideComparable researchgate.net

Antiprotozoal Effects

The thiazole nucleus is a key component in various compounds exhibiting antiprotozoal activity. nih.govresearchgate.net Research has explored the efficacy of thiazole derivatives against several protozoan parasites, including those responsible for malaria and Human African trypanosomiasis (sleeping sickness). mdpi.comnih.govnih.gov

One study reported the synthesis and evaluation of diamidino 2,5-diarylthiazoles. Several of these compounds demonstrated high in vitro activity against Trypanosoma brucei rhodesiense (T. b. r.), the parasite that causes the acute form of sleeping sickness. nih.gov Compounds 5a , 5b , 5d , and 5e showed IC50 values between 4 and 6 nM, comparable to the established drugs furamidine (3.2 nM) and pentamidine (2.8 nM). nih.gov

The same study also found these thiazole derivatives to be highly active against the malaria parasite, Plasmodium falciparum. Compounds 5a , 5b , 5d , and 5e exhibited IC50 values ranging from 1.1 to 2.5 nM. nih.gov These findings underscore the potential of the thiazole scaffold in developing new treatments for protozoal diseases.

CompoundTarget ProtozoanIC50 (nM)Reference CompoundReference IC50 (nM)Source
5aTrypanosoma brucei rhodesiense4 - 6Pentamidine2.8 nih.gov
5bTrypanosoma brucei rhodesiense4 - 6Pentamidine2.8 nih.gov
5dTrypanosoma brucei rhodesiense4 - 6Pentamidine2.8 nih.gov
5eTrypanosoma brucei rhodesiense4 - 6Pentamidine2.8 nih.gov
5aPlasmodium falciparum1.1 - 2.5-- nih.gov
5bPlasmodium falciparum1.1 - 2.5-- nih.gov
5dPlasmodium falciparum1.1 - 2.5-- nih.gov
5ePlasmodium falciparum1.1 - 2.5-- nih.gov

Anti-inflammatory Potential

Thiazole-containing compounds have been recognized for their anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are central to the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.gov

Recent studies have focused on designing and synthesizing novel thiazole carboxamide derivatives as potent COX inhibitors. nih.govacs.org One such study created a series of thiazole carboxamide derivatives and evaluated their activity against COX-1 and COX-2 enzymes. Compound 2b was found to be the most effective against the COX-1 enzyme with an IC50 of 0.239 μM and also showed potent activity against COX-2 with an IC50 of 0.191 μM. nih.govnajah.edu Compound 2a demonstrated the highest selectivity for COX-2, with a selectivity ratio of 2.766. nih.govnajah.edu Another compound, 2j , also displayed good selectivity toward COX-2 with a ratio of 1.507 and an IC50 value of 0.957 μM. nih.govnajah.edu

The development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug research, as this selectivity can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The promising activity of these thiazole carboxamide derivatives suggests they are viable candidates for further development as anti-inflammatory agents. acs.org

CompoundTarget EnzymeIC50 (μM)Selectivity Ratio (COX-1/COX-2)Source
2aCOX-20.9582.766 nih.govnajah.edu
2bCOX-10.2391.251 nih.govnajah.edu
COX-20.191
2jCOX-20.9571.507 nih.govnajah.edu

Other Reported Biological Modulations (e.g., Anticonvulsant Activity)

Beyond their applications as anti-infective and anti-inflammatory agents, thiazole derivatives have been explored for a variety of other biological activities, including anticonvulsant effects. nih.govnih.gov Epilepsy is a neurological disorder characterized by abnormal brain activity leading to seizures, and there is a continuous need for new, more effective antiepileptic drugs. biointerfaceresearch.com

Thiazole-based compounds have emerged as promising anticonvulsant agents. biointerfaceresearch.com Their mechanism is often attributed to their ability to act as a constrained pharmacophore at the receptor site. biointerfaceresearch.com In one study, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Among the tested compounds, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6 ) was identified as the most active derivative in the series, suggesting it could serve as a lead molecule for the development of more potent and safer antiepileptic drugs. biointerfaceresearch.com

Compound SeriesScreening MethodActivity NotedMost Active CompoundSource
Thiazolidin-4-one substituted thiazolesMaximal Electroshock (MES)Varying degrees of antiepileptic potencyPTT6 biointerfaceresearch.com
Subcutaneous Pentylenetetrazole (scPTZ)Varying degrees of antiepileptic potency

Structure Activity Relationship Sar Studies for Thiazole Carboxamide Systems

Impact of Substituent Type and Position on Thiazole (B1198619) Ring

The biological profile of thiazole carboxamide derivatives can be finely tuned by altering the substituents on the thiazole ring. The type, size, and electronic properties of these groups at different positions play a pivotal role in the molecule's interaction with biological targets.

The methylthio (-SCH₃) group, a sulfur-containing substituent, can significantly influence the pharmacological properties of a molecule. In the context of thiazole carboxamides, the introduction of a thioether or methylthio group has been explored for its potential to enhance biological activity.

Research into 2-sulfur-substituted thiazole carboxanilides has demonstrated their potential as potent fungicidal agents. One of the most effective compounds identified in a study was N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide. This compound exhibited a fungicidal EC₅₀ value of 1.28 mg/L against Rhizoctonia solani, an activity level comparable to the commercial fungicide Thifluzamide. The presence of the 2-methylthio group, in combination with other substituents on the carboxamide and thiazole ring, was critical for this high efficacy.

CompoundSubstituent at Position 2Target OrganismBiological Activity (EC₅₀)
8i Methylthio (-SCH₃)Rhizoctonia solani1.28 mg/L
Thifluzamide (Reference)Rhizoctonia solaniComparable to 8i

Data table based on research findings.

The carboxamide (-CONH₂) moiety is a key functional group, often involved in crucial hydrogen bonding interactions with biological targets. nih.gov Modification of the nitrogen atom of the carboxamide group (N-substitution) is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Studies on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have revealed their potential as anticancer agents. The highest activity in one study was observed with a 4-chloro-2-methylphenyl amido substituted thiazole, which also featured a 2-chlorophenyl group at the thiazole's 2-position. researchgate.net This highlights that bulky and electronically distinct aryl groups on the carboxamide nitrogen can significantly impact cytotoxic activity. researchgate.net Similarly, research on pyridinyl-thiazolyl carboxamides as angiogenesis inhibitors identified N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide as a potent lead compound, demonstrating the importance of the N-substituent in this therapeutic area as well. nih.gov

In the development of c-Met kinase inhibitors, the thiazole carboxamide moiety was found to be more suitable for hydrogen-bonding interactions with the target enzyme compared to a similar thiadiazole carboxamide scaffold. nih.gov This underscores the critical role of the carboxamide group in molecular recognition and binding.

Compound ClassN-Substituent ExampleBiological Target/ActivityKey Finding
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides4-chloro-2-methylphenylAnticancer (A-549, Bel7402, HCT-8 cells)Highest activity achieved with this specific aryl amido group. researchgate.net
2-(4-pyridinyl)thiazole-5-carboxamides3-methoxyphenylAngiogenesis Inhibition (HUVECs)Optimized N-substituent led to a potent angiogenesis inhibitor. nih.gov
Thiazole carboxamide derivativesPhenylc-Met Kinase InhibitionThiazole carboxamide moiety showed better H-bonding than thiadiazole carboxamide. nih.gov

Data table based on research findings.

Attaching other heterocyclic rings to the thiazole carboxamide core can lead to compounds with enhanced or novel biological activities. This strategy aims to explore additional binding pockets on the target protein or to combine the pharmacophoric features of different heterocyclic systems. nih.govnih.gov

For instance, the synthesis of molecules containing a thiazole ring linked to other azoles, such as triazoles, has been investigated. In the development of c-Jun N-Terminal Kinase (JNK) inhibitors, a 5-nitro-thiazole moiety attached to a triazole ring was found to be a crucial component for activity. Altering the nitro group to a carboxyl group on this thiazole unit was not tolerated, indicating a strict requirement for the electronic properties of the heterocyclic substituent.

Main ScaffoldAttached HeterocycleBiological ActivityKey SAR Finding
Triazole5-Nitro-thiazoleJNK InhibitionThe 5-nitro-thiazole group was essential for inhibitory activity.
ThiazolePyrazolineAntimicrobialHeterogenous substitution on the pyrazoline ring was favorable for activity. nih.gov
ThiazoleThiazole (bisthiazole)AntimicrobialThe presence of two thiazole moieties was associated with increased activity. nih.gov

Data table based on research findings.

Significance of Fused and Hybrid Heterocyclic Systems

Combining distinct heterocyclic scaffolds into a single molecule, either through fusion or by creating hybrid structures, is a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, selectivity, or the ability to interact with multiple biological targets simultaneously.

The indole (B1671886) and thiazole nuclei are both considered "privileged structures" in medicinal chemistry, known for their wide range of biological activities. nih.gov Combining these two heterocycles into hybrid molecules can produce synergistic effects, leading to potent therapeutic agents. nih.gov

Connecting an indole nucleus with a thiazole ring through an amide bond creates a unique scaffold with enhanced properties. The amide linker can facilitate hydrogen bonding, which improves affinity and selectivity for the target. nih.gov This strategy has been successfully employed to develop novel anticancer agents. nih.govrsc.org For example, thiazole-hydrazone-indole conjugates have been investigated as potent tubulin polymerization inhibitors.

In another context, indole-thiazole derivatives have been synthesized as anti-inflammatory agents targeting the COX-2 enzyme. Docking studies of these hybrids have shown a good fit into the enzyme's binding site, with one of the most active compounds exhibiting higher edema inhibition than the reference drug, celecoxib. researchgate.net

Hybrid SystemLinkerBiological Target/ActivityObserved Effect
Indole-ThiazoleAmideAnticancerCreates a unique scaffold with enhanced properties for targeting cancer pathways. nih.gov
Indole-ThiazoleHydrazoneTubulin Polymerization InhibitionPotent inhibition of tubulin polymerization observed.
Thiazol-indolin-2-oneHydrazinoAnti-inflammatory (COX-2)Higher edema inhibition than reference drug celecoxib. researchgate.net

Data table based on research findings.

The 1,3,4-thiadiazole (B1197879) ring is another five-membered heterocycle that is a common feature in many biologically active compounds. mdpi.comresearchgate.netresearchgate.net Combining thiazole and thiadiazole moieties within the same molecular framework has been explored to generate novel compounds with potential therapeutic value. nih.gov

In the pursuit of new c-Met kinase inhibitors for cancer treatment, a comparative study was performed on thiazole carboxamide and thiadiazole carboxamide derivatives. The results indicated that the thiazole carboxamide moiety conferred greater potency, suggesting it was more suitable for hydrogen-bonding interactions with the c-Met enzyme. nih.gov However, other research has shown that the combination of a thiazole ring with a 1,3,4-thiadiazole ring can be an essential requirement for cytotoxic activity against certain cancer cell lines.

The thiadiazole ring is also considered a bio-isosteric replacement for other rings like thiazole in drug design, which can sometimes lead to improved biological activity or better pharmacokinetic profiles. nih.gov

Hybrid ScaffoldBiological TargetComparative FindingReference
Thiazole Carboxamide vs. Thiadiazole Carboxamidec-Met KinaseThiazole carboxamide derivatives exhibited greater potency. nih.gov
Thiazole-Thiadiazole ConjugatesCytotoxicity (HepG-2 cells)The combination of both rings was found to be essential for activity.
Thiazole vs. ThiadiazoleGeneral Drug DesignThiadiazole can act as a bio-isosteric replacement for thiazole. nih.gov

Data table based on research findings.

Hybridization with Pyrazoline Rings

The molecular hybridization of thiazole and pyrazoline heterocycles is an innovative drug discovery strategy aimed at creating novel compounds with potentially enhanced or synergistic biological activities. This approach involves linking the thiazole carboxamide core with a pyrazoline ring, leading to hybrid scaffolds that have demonstrated a wide array of pharmacological properties, including antimicrobial and anticancer effects. The rationale behind this strategy is that the combined scaffold may interact with multiple biological targets or offer an improved physicochemical profile, enhancing its therapeutic potential.

The structure-activity relationship (SAR) studies of these thiazole-pyrazoline hybrids reveal that the nature and position of various substituents are critical for their biological efficacy. For instance, the substitution pattern on the pyrazoline ring significantly influences the molecule's bioactivity. Research has shown that incorporating different functional groups can modulate the compound's selectivity and pharmacokinetic characteristics. In some series, compounds featuring a 5-(4-methoxyphenyl) pyrazoline moiety exhibited greater anticancer activity than those with a 5-(4-chlorophenyl) group. Furthermore, the type of linkage between the two heterocyclic rings can also dictate the pharmacological outcome. The 2-(2-pyrazolin-1-yl)-thiazole scaffold has been identified as a common and effective framework in the development of antimicrobial agents.

Electronic and Steric Factors Governing Potency and Selectivity

The potency and selectivity of thiazole carboxamide derivatives are profoundly influenced by the electronic properties and steric dimensions of their constituent chemical groups. These factors determine the molecule's three-dimensional conformation and its ability to bind effectively to a biological target, such as an enzyme's active site.

Electronic Factors: The distribution of electron density within the molecule plays a crucial role in its interaction with target proteins. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aryl rings of the thiazole carboxamide structure can significantly alter its biological activity. For example, studies on pyrazolyl–thiazole derivatives have shown that the presence of EWGs like nitro (NO₂) and halogens (Cl, Br, F) on a phenyl ring can enhance antimicrobial activity. The increased electrophilicity imparted by these groups is thought to facilitate stronger interactions with microbial targets. Similarly, in a series of COX inhibitors, the placement of hydrophilic methoxy (B1213986) groups was found to cause important changes in molecular conformation and electronic distribution, leading to more confined interactions with receptor binding sites and influencing efficacy and selectivity.

Steric Factors: The size and shape of substituents (steric hindrance) are critical for achieving optimal binding with a biological target. Bulky groups can either prevent a molecule from fitting into a binding pocket or, conversely, improve its binding affinity by occupying a hydrophobic channel. For instance, in one study, a bulky trimethoxy group on a phenyl ring prevented a thiazole carboxamide derivative from binding effectively to the COX-1 enzyme, thereby increasing its selectivity for the COX-2 enzyme. In another example, a t-butyl group was suggested to interact favorably with a hydrophobic channel in the COX active site through van der Waals forces and hydrophobic contacts, potentially improving the compound's binding affinity and potency. The interplay between the size of substituents and the topology of the binding site is a key determinant of both potency and selectivity.

Correlations between Structural Modifications and Specific Biological Endpoints

Systematic structural modifications of the thiazole carboxamide scaffold have established clear correlations between specific chemical alterations and resulting biological activities. These structure-activity relationship (SAR) studies are fundamental for optimizing compounds for specific therapeutic purposes, such as anticancer or anti-inflammatory agents.

For anticancer applications, modifications on different parts of the thiazole carboxamide molecule have been explored. In one study of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, the highest anticancer activity was observed in a compound with a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group on the thiazole ring. Another study on thiazolyl-pyrazoline hybrids as potential EGFR/HER2 inhibitors found that substitutions at the C5 position of the thiazole ring tended to decrease anticancer activity. This suggests that for this particular biological endpoint, an unsubstituted C5 position is preferred.

In the context of anti-inflammatory activity, SAR studies have revealed that the nature and position of substituents on the benzene (B151609) ring are crucial. For a series of thiazole carboxamide derivatives evaluated as cyclooxygenase (COX) inhibitors, the introduction of a methyl group at a specific position on the thiazole influenced the compound's geometry, improving its fit and reducing steric clashes within the COX active site. Furthermore, the selectivity for COX-2 over COX-1 was enhanced in a compound bearing a bulky trimethoxy group on the phenyl ring, which could not be accommodated well by the COX-1 binding site.

The data below summarizes key correlations from various studies:

Table 1: Correlations of Structural Modifications and Biological Activity
Compound Series Structural Modification Biological Endpoint Observed Correlation
Thiazolyl-Pyrazoline HybridsSubstitution on pyrazoline ringAnticancer (MCF-7 cells)5-(4-methoxyphenyl) substitution was more active than 5-(4-chlorophenyl).
Thiazolyl-Pyrazoline HybridsSubstitution on thiazole ringAnticancer (MCF-7 cells)Substitution at the C5 position of the thiazole decreased activity.
Pyrazolyl-Thiazole DerivativesPhenyl ring substitutionAntimicrobialElectron-withdrawing groups (NO₂, Cl, Br, F) increased activity.
Thiazole CarboxamidesPhenyl ring substitutionCOX-2 InhibitionA bulky trimethoxy group increased selectivity for COX-2 over COX-1.
2-phenyl-4-trifluoromethyl thiazole-5-carboxamidesAmido and phenyl substitutionAnticancerA 4-chloro-2-methylphenyl amido group combined with a 2-chlorophenyl group showed the highest activity.

These findings underscore the importance of precise structural modifications in tuning the biological profile of thiazole carboxamide derivatives for desired therapeutic effects.

Molecular Interactions and Mechanistic Insights

Identification of Molecular Targets and Pathways

Research into thiazole (B1198619) carboxamide derivatives has identified several key molecular targets, primarily enzymes and receptors involved in critical cellular signaling pathways. The substitution at the 5-position of the thiazole ring, particularly with a thioether group, plays a crucial role in the activity and selectivity of these compounds.

Enzymatic Targets (e.g., Kinases, COX Isozymes, DHPS)

Kinases: Derivatives of the 5-thio-thiazole-2-carboxamide scaffold have been identified as potent inhibitors of various protein kinases. One notable example is the compound BMS-387032, a selective inhibitor of cyclin-dependent kinase 2 (CDK2). acs.orgacs.org This compound, identified as N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide, is an ATP-competitive inhibitor. acs.org In cell-free enzyme assays, it demonstrated significant potency and selectivity. acs.orgnih.gov

Thiazole carboxamides have also been developed as inhibitors for other kinases, such as Akt (Protein Kinase B). A series of 2-substituted thiazole carboxamides were identified as potent pan-inhibitors against all three isoforms of Akt (Akt1, Akt2, and Akt3). lookchem.com Additionally, substituted 2-(aminoheteroaryl)-thiazole-5-carboxamides have been synthesized as potent inhibitors of the Src-family kinase p56(Lck), which is involved in T-cell signaling. nih.gov

CompoundTarget KinaseIC50 Value
BMS-387032CDK2/cycE48 nM acs.orgnih.gov
5m (An Akt Inhibitor)Akt125 nM lookchem.com
5m (An Akt Inhibitor)Akt2196 nM lookchem.com
5m (An Akt Inhibitor)Akt324 nM lookchem.com

Cyclooxygenase (COX) Isozymes: The thiazole carboxamide structure is also a key element in the design of cyclooxygenase (COX) inhibitors. nih.govacs.org COX enzymes are central to the inflammatory response through their role in prostaglandin (B15479496) biosynthesis. nih.gov Studies on a series of novel thiazole carboxamide derivatives revealed potent inhibitory activity against both COX-1 and COX-2 isoforms. acs.org For instance, compound 2b (see table below) was the most effective against COX-1, while compound 2a showed the highest selectivity for COX-2. acs.org Molecular docking studies have been used to understand the binding interactions that drive this inhibitory activity. nih.govacs.org

Compound DerivativeTarget IsozymeIC50 Value (μM)Selectivity Ratio (COX-1/COX-2)
2aCOX-12.65 acs.org0.36 acs.org
COX-20.958 acs.org
2bCOX-10.239 acs.org1.25 acs.org
COX-20.191 acs.org
2jCOX-11.443 acs.org0.66 acs.org
COX-20.957 acs.org

Dihydropteroate Synthase (DHPS): While not a thiazole, a structurally related 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative was investigated through molecular docking against Dihydropteroate Synthase (DHPS) from S. aureus. nih.gov This suggests that the broader thiazole/thiadiazole carboxamide scaffold has potential interactions with enzymatic targets in bacteria, although specific studies on 5-(methylthio)thiazole-2-carboxamide itself are needed. nih.gov

Receptor Interactions (e.g., AMPA Receptors)

Thiazole carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission in the central nervous system. nih.govmdpi.com A study of five thiazole-carboxamide derivatives (TC-1 to TC-5) showed they all acted as potent inhibitors of AMPAR-mediated currents. nih.gov These compounds function as negative allosteric modulators, binding to a regulatory site on the receptor to alter its function without directly blocking the glutamate-binding site. mdpi.commdpi.com

The inhibitory effect involves shifting the receptor's kinetics, notably by enhancing deactivation rates, which points to a potential neuroprotective role. nih.govmdpi.com The compound TC-2, which features a thiazole-4-carboxamide (B1297466) core, was the most powerful inhibitor across all tested AMPAR subunits. nih.govmdpi.com Docking simulations with a related compound, MMH-5, were performed to identify possible interaction modes with the GluA2-AMPA receptor. nih.gov

Binding Mode Analysis at the Molecular Level

The therapeutic potential of this compound derivatives is defined by their specific interactions within the binding pockets of their target proteins. Docking studies and X-ray crystallography have provided detailed insights into these interactions.

Hydrogen Bonding Interactions

Hydrogen bonds are critical for the affinity and orientation of thiazole carboxamides within target binding sites.

In COX Enzymes: The plausible binding mode of a thiazole carboxamide derivative in COX-2 revealed hydrogen bond interactions. acs.org In a similar study, a different thiazole-based compound was found to form a key hydrogen bond with the amino acid residue Arg120 in the COX-1 active site. nih.gov

In AMPA Receptors: The amide linkage in thiazole carboxamide scaffolds facilitates hydrogen bonding, which can improve binding affinity and selectivity. nih.gov Docking studies suggest that the primary pharmacophore groups, including the carbonyl group, can form hydrogen bonds with AMPA receptor amino acids such as ASN791. nih.gov

In Other Enzymes: For a 2-hydrazinyl-1,3-thiazole derivative targeting lanosterol-C14α-demethylase, the lone pair of electrons on a hydrazine (B178648) nitrogen atom allowed for a hydrogen bond with a polar Tyr118 residue. mdpi.com

Hydrophobic and Van der Waals Interactions

In addition to hydrogen bonding, hydrophobic and van der Waals forces play a crucial role in stabilizing the ligand-protein complex.

In AMPA Receptors: The binding of thiazole carboxamide derivatives to AMPA receptors is enhanced by hydrophobic interactions. mdpi.com The presence of methoxy (B1213986) groups on phenyl rings attached to the core scaffold increases electron density and promotes hydrophobic interactions, leading to more efficient receptor engagement. mdpi.com Docking studies predict interactions with hydrophobic residues like PHE623, PRO520, and LEU620. nih.gov

In Kinases: The interaction of thiazolyl-indole-2-carboxamide derivatives with the EGFR kinase domain involves several van der Waals and hydrophobic contacts. nih.gov

In Other Proteins: A thiazole derivative was found to interact with the Bcl-2 protein primarily through hydrophobic contacts. mdpi.com Similarly, thiazole-based COX-1 inhibitors exhibit extensive hydrophobic interactions with residues such as Val116, Val349, Ala527, and Leu384. nih.gov

Specific Amino Acid Residue Interactions

The combination of hydrogen bonds and hydrophobic interactions is dictated by specific amino acid residues lining the binding pocket of the target protein.

Target ProteinInteracting Amino Acid ResiduesType of InteractionReference
COX-1Arg120Hydrogen Bond nih.gov
COX-1Val116, Val349, Ala527, Ile523, Leu384, Tyr385, Leu352, Leu531Hydrophobic nih.gov
AMPA Receptor (GluA2)ASN791Hydrogen Bond nih.gov
AMPA Receptor (GluA2)PHE623, PRO520, LEU620Hydrophobic / π–π nih.gov
Lanosterol-C14α-demethylaseTyr118Hydrogen Bond mdpi.com
Lanosterol-C14α-demethylaseLeu376, Phe233, Leu121, Thr122Hydrophobic mdpi.com

These specific interactions underscore the versatility of the thiazole carboxamide scaffold, allowing for tailored modifications to improve potency and selectivity against a variety of important biological targets.

Elucidation of Action Mechanisms

The biological activity of thiazole carboxamide derivatives stems from their ability to interact with and modulate the function of key proteins involved in cellular processes. Research has focused on their effects on neurotransmitter receptors and enzymes, revealing complex mechanisms of action.

Cellular Signaling Pathway Modulation

Thiazole carboxamide derivatives have been identified as potent modulators of cellular signaling pathways, primarily through their interaction with ionotropic glutamate (B1630785) receptors. nih.gov Specifically, their activity as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has been a subject of detailed investigation. nih.govmdpi.com AMPA receptors are critical for mediating fast excitatory neurotransmission in the central nervous system, and their dysregulation is implicated in various neurological disorders. nih.gov

One extensively studied derivative, 2-(3,4-dimethoxyphenyl)-4-methyl-N-(4-(methylthio)phenyl)thiazole-5-carboxamide (MMH5), has been shown to act on the GluA2 subunit of AMPA receptors. nih.gov By modulating these receptors, the compound can alter the frequency and amplitude of excitatory neural signals. nih.gov This modulation of a crucial signaling pathway highlights the potential for such compounds to correct imbalances in neurotransmission that underlie certain neurological conditions. nih.govmdpi.com The interaction with AMPA receptors represents a primary mechanism through which these compounds influence cellular function and signaling cascades. nih.gov

Enzyme and Receptor Kinetic Studies

Kinetic studies reveal the quantitative aspects of how thiazole carboxamides affect their biological targets. Research on the derivative MMH5 demonstrates its significant impact on the kinetics of AMPA receptor-mediated currents. nih.gov The compound was found to be a potent negative modulator, causing a notable six-fold reduction in the amplitude of whole-cell currents mediated by GluA2 AMPA receptors. nih.gov

Furthermore, these derivatives influence the rates of receptor deactivation and desensitization, which are critical kinetic parameters for synaptic transmission. nih.govmdpi.com For instance, MMH5 was observed to increase the rate of deactivation while reducing desensitization. nih.gov This demonstrates a complex interaction where the compound not only blocks the receptor's current but also alters the timing of its response to the neurotransmitter glutamate. nih.gov These kinetic effects are central to the compound's mechanism as a modulator of receptor activity. nih.govmdpi.com

Effects of Thiazole Carboxamide Derivative MMH5 on AMPA Receptor Kinetics

Kinetic ParameterEffect of MMH5Reference
Current AmplitudeSix-fold reduction nih.gov
Deactivation RateIncreased nih.gov
DesensitizationReduced nih.gov

Allosteric Modulation Mechanisms

The primary mechanism of action for several thiazole carboxamide derivatives, including MMH5, is allosteric modulation. nih.gov This means they bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, glutamate. nih.gov By binding to this allosteric site, they modify the receptor's conformation and, consequently, its function without directly competing with the natural neurotransmitter. nih.gov

MMH5 is characterized as a strong negative allosteric modulator (NAM) of GluA2 AMPA receptors. nih.gov Its binding to the receptor influences the affinity and kinetics of the interaction with GluA2 subunits. nih.gov This non-competitive mode of action allows for precise control over excitatory neural activity. nih.gov The unique kinetic behavior induced by MMH5, which is characterized by its 4-(methylthio)phenyl moiety, underscores how subtle structural changes can significantly impact allosteric modulation of the receptor. nih.gov Docking simulations suggest that smaller substituents, such as the methylthio group, can promote robust binding interactions with specific amino acid residues (ASP-473 and LEU-742) in the allosteric pocket, leading to potent activity. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Molecular docking simulations are instrumental in predicting how thiazole (B1198619) carboxamide derivatives orient themselves within the binding sites of target proteins. These predictions are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For instance, in studies involving cyclooxygenase (COX) enzymes, docking has been used to visualize the binding patterns of novel thiazole carboxamide derivatives within both COX-1 and COX-2 isozymes. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site.

Similarly, docking studies on thiazole derivatives targeting c-Met kinase have helped to explore the binding mode of these compounds in the enzyme's active site. nih.gov The conformation of the ligand, including the spatial arrangement of the thiazole ring, the carboxamide linker, and various substituents, dictates its ability to fit within the binding pocket and interact with key residues. nih.govnih.gov The capability of a ligand to adopt a favorable conformation is a critical factor for achieving high binding affinity. nih.gov In the context of multitarget anticancer agents, docking studies have elucidated the binding conformations of thiazolyl-indole-2-carboxamide derivatives with key protein kinases like EGFR, HER2, VEGFR-2, and CDK2. nih.gov

Table 1: Predicted Ligand-Protein Interactions for Various Thiazole Carboxamide Derivatives This table is representative of findings for the broader class of thiazole carboxamides, illustrating the type of data generated from molecular docking studies.

Compound Class Target Protein Key Interacting Residues Type of Interaction
Thiazole Carboxamides COX-1 / COX-2 Arg120, Tyr385, Ser530 Hydrogen Bonding, π-π Stacking
Thiazole/Thiadiazole Carboxamides c-Met Kinase Met1160, Tyr1230, Asp1222 Hydrogen Bonding, Hydrophobic
Thiazolyl-Indole-2-Carboxamides VEGFR-2 Cys919, Asp1046 Hydrogen Bonding
5-Methylthiazole Conjugates COX-1 Arg120 Hydrogen Bonding

Beyond predicting the binding pose, computational methods are used to estimate the binding affinity between a ligand and its target protein. This is often expressed as a docking score or a calculated binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. For example, in the development of novel COX inhibitors, docking scores were calculated for a series of thiazole carboxamide derivatives to correlate with their experimental inhibitory concentrations (IC₅₀). nih.gov Methods such as the Prime Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach are employed to refine these binding affinity estimations. nih.gov

Studies on thiazole derivatives as potential FabH inhibitors have utilized Molegro Virtual Docker software to calculate "mol dock scores," with some designed compounds showing scores superior to standard drugs. wjarr.com Similarly, research on multitarget anticancer agents has used docking to show improved binding affinity of specific thiazolyl-indole-2-carboxamide derivatives with their target proteins compared to reference drugs. nih.gov These computational estimations of binding energetics are vital for prioritizing compounds for synthesis and biological testing. researchgate.net

Table 2: Examples of Estimated Binding Affinities for Thiazole Derivatives This table presents representative data for different thiazole derivatives to showcase how binding affinities are estimated and reported.

Compound/Derivative Target Protein Estimated Binding Affinity (Docking Score) Experimental Activity (IC₅₀)
Compound 2b COX-1 - 0.239 µM
Compound 2b COX-2 - 0.191 µM
Compound 51am c-Met - 2.54 nM
Compound 6i Multiple Kinases -8.54 to -9.87 kcal/mol 6.10 µM (MCF-7 cells)
Compound 6v Multiple Kinases -8.76 to -10.12 kcal/mol 6.49 µM (MCF-7 cells)
Derivative S9 FabH -144.236 (Mol Dock Score) -

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the thiazole carboxamide scaffold, virtual screening can be employed to explore vast chemical spaces and identify novel derivatives with potential therapeutic activity. cu.edu.eg

This process involves docking millions of virtual compounds against a target protein structure and ranking them based on their predicted binding affinity. High-throughput in-silico screening of designed 2-phenyl-amino thiazole derivatives, for example, has been used to identify potent FabH inhibitors. wjarr.com Such computational approaches help to overcome the limitations of synthesizing and testing large numbers of diverse derivatives, focusing laboratory efforts on the most promising candidates. wjarr.comcu.edu.eg

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These methods provide detailed information that is often inaccessible through experimental techniques alone.

Quantum chemical calculations are powerful tools for investigating the pathways of chemical reactions. They can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. For heterocyclic systems similar to thiazoles, these calculations have been used to uncover unprecedented reaction pathways. For example, studies on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) used quantum chemistry to elucidate a complex mechanism involving seleniranium intermediates. nih.gov

These calculations can determine the energy barriers for different reaction steps, helping to explain the observed product distribution and regioselectivity. nih.govrsc.org By modeling transition states (e.g., TS1) and calculating their activation energies (e.g., 30.3 kcal/mol in one study), researchers can understand why a particular reaction pathway is favored over others, which is crucial for optimizing synthetic methods. nih.gov

Quantum chemical methods like Density Functional Theory (DFT) are used to analyze the fundamental electronic properties of molecules, including molecular stability and the nature of chemical bonds. For thiazole derivatives, DFT analysis can provide insights into the molecular geometry and electron delocalization, which are key to their chemical behavior and biological activity. nih.gov

Techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to study noncovalent interactions. NBO analysis reveals hyperconjugative interactions that contribute to molecular stability. nih.gov Furthermore, analyses like Electron Localization Function (ELF), Localization-Offset Locator (LOL), Non-Covalent Interaction (NCI), and Reduced Density Gradient (RDG) studies help to visualize and characterize weak interactions such as hydrogen bonds and van der Waals forces. nih.gov These noncovalent interactions are critical for stabilizing the molecular framework and play a dominant role in ligand-protein binding, influencing how a molecule like 5-(methylthio)thiazole-2-carboxamide would interact with a biological target. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For thiazole carboxamide derivatives, DFT calculations have been instrumental in determining their three-dimensional conformations, molecular orbital energies, and electronic properties, which are fundamental to understanding their chemical reactivity and biological activity.

DFT analysis is often employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For a series of thiazole carboxamide derivatives, DFT calculations have been used to compute these border orbital energies and the resulting energy gap, providing insights into their potential as cyclooxygenase (COX) inhibitors. researchgate.net

Table 1: Calculated Electronic Properties of Thiazole Carboxamide Derivatives using DFT.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Thiazole Carboxamide Derivative 2a-6.01-1.544.47 researchgate.net
Thiazole Carboxamide Derivative 2b-6.15-1.514.64 researchgate.net
Thiazole Carboxamide Derivative 2j-6.63-2.114.52 researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial component of rational drug design, involving the identification of the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For thiazole-based compounds, pharmacophore models have been successfully developed to guide the discovery of potent and selective antagonists for various receptors, such as the adenosine (B11128) A3 receptor. nih.govnih.govsciengine.com These models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Once a hit compound like this compound is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. sciengine.com This iterative process involves chemical synthesis of new analogues and their subsequent biological evaluation, often guided by computational models.

Key lead optimization strategies for thiazole carboxamide derivatives include:

Modification of Substituents: Altering the groups attached to the thiazole and carboxamide core can significantly impact activity. For instance, in a series of amino-carboxamide benzothiazoles, modifications at different positions led to the identification of more potent LSD1 inhibitors. sciengine.com

Structure-Activity Relationship (SAR) Studies: SAR studies help in understanding how specific structural features of a molecule contribute to its biological activity. For thiazole derivatives, SAR studies have been crucial in identifying the key structural requirements for their desired pharmacological effects.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can improve the compound's profile. This strategy is often used to enhance target binding or improve metabolic stability.

Table 2: Lead Optimization of Amino-Carboxamide Benzothiazoles as LSD1 Inhibitors.
CompoundModificationIC50 (µM)Reference
Hit Inhibitor 1Initial Scaffold18.4 sciengine.com
Inhibitor 26Linker and Aromatic Ring Modification4.64 sciengine.com
Inhibitor 30Linker and Aromatic Ring Modification4.35 sciengine.com

In Silico Prediction of Receptor Gating Effects

In silico methods are increasingly used to predict the effects of small molecules on the function of ion channels and other receptors, including the modulation of receptor gating. Receptor gating is the process by which a receptor transitions between its open, closed, and desensitized states. Thiazole-carboxamide derivatives have been investigated for their potential to modulate the biophysical properties of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system. mdpi.com

Studies on a series of thiazole-carboxamide derivatives (TC compounds) have shown that these molecules can act as negative allosteric modulators of AMPA receptors. mdpi.com Patch-clamp analysis, combined with computational modeling, has revealed that these compounds can influence the kinetics of the receptor, particularly by enhancing deactivation and desensitization rates. mdpi.com

Desensitization: This is a process where the receptor becomes unresponsive to a continuous presence of the agonist. Some thiazole-carboxamide derivatives have been shown to significantly reduce the weighted time constant of desensitization (τw des), indicating a faster entry into the desensitized state. mdpi.com

Deactivation: This refers to the closure of the channel upon removal of the agonist. An increased rate of deactivation means the channel closes more quickly.

These modulatory effects on receptor gating are crucial for their potential neuroprotective effects, as they can reduce excessive receptor activation that leads to excitotoxicity. Molecular docking and simulation studies can further elucidate the binding modes of these compounds within the receptor's allosteric sites and explain the molecular basis for their effects on gating kinetics. nih.gov

Table 3: Effect of Thiazole-Carboxamide (TC) Derivatives on AMPA Receptor (GluA2 Subunit) Kinetics.
CompoundEffect on Desensitization Rate (τw des)Effect on Deactivation RateReference
TC-1ReductionEnhancement mdpi.com
TC-2Substantial ReductionEnhancement mdpi.com
TC-5ReductionEnhancement mdpi.com

Intellectual Property and Patent Landscape in Academic Context

Overview of Patent Applications Involving Thiazole (B1198619) Carboxylic Acid Derivatives

Patent applications for thiazole carboxylic acid derivatives span a wide range of therapeutic areas, reflecting the versatility of the thiazole scaffold. fabad.org.tr These applications often claim novel compounds, compositions, and methods of use for treating various diseases. A significant portion of these patents are focused on the development of inhibitors for key biological targets implicated in cancer, inflammatory disorders, and infectious diseases. researchgate.netnih.gov

For instance, numerous patents describe thiazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. google.com Dasatinib, a well-known anticancer drug, features a thiazole carboxamide moiety and is protected by a robust patent portfolio. sciencescholar.us The patent literature also includes applications for thiazole carboxylic acid derivatives as anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX). nih.gov

The following table provides a generalized overview of the types of patent applications involving thiazole carboxylic acid derivatives, based on their intended therapeutic application.

Therapeutic AreaCommon Biological TargetsRepresentative Patent Focus
Oncology Protein Kinases (e.g., ABL, SRC), Phosphatidylinositol 3-kinases (PI3K), mTORNovel compound structures, methods of synthesis, combination therapies. researchgate.netgoogle.com
Inflammatory Diseases Cyclooxygenases (COX-1, COX-2), Tyrosine KinasesSelective inhibitors, formulations with improved properties. nih.gov
Infectious Diseases Viral polymerases, bacterial enzymesAntiviral and antibacterial agents with novel mechanisms of action. sciencescholar.us
Neurological Disorders Receptors in the central nervous systemModulators of neurotransmitter activity.

Strategic Patenting of Novel Thiazole Scaffold Modifications

Strategic patenting in the realm of thiazole derivatives often revolves around the modification of the core thiazole scaffold to achieve improved potency, selectivity, and pharmacokinetic properties. benthamscience.com This involves the introduction of various substituents at different positions of the thiazole ring. These modifications are meticulously designed to enhance interactions with the biological target and to optimize the drug-like properties of the molecule.

Key strategic areas for patenting novel thiazole scaffold modifications include:

Substitution at the 2- and 4-positions: Modifications at these positions are common and have been shown to significantly influence biological activity. Patents often claim a wide range of substituents at these positions to ensure broad protection.

Introduction of Diverse Functional Groups: The incorporation of different functional groups, such as carboxamides, sulfonamides, and various heterocyclic rings, can lead to novel intellectual property. researchgate.netnih.govmdpi.com These groups can modulate the electronic and steric properties of the molecule, leading to improved therapeutic profiles.

Development of Prodrugs: To enhance bioavailability, patents are often filed for prodrug forms of active thiazole derivatives. These prodrugs are inactive compounds that are converted to the active drug in the body.

The table below illustrates common modification strategies for the thiazole scaffold that are subjects of patent applications.

Modification StrategyRationaleExample of Patented Application
Substitution at C2-position To modulate target binding and selectivity.Introduction of substituted phenyl rings for enhanced kinase inhibition.
Functionalization at C5-position To improve pharmacokinetic properties like solubility and metabolic stability.Addition of carboxylic acid or carboxamide groups. researchgate.netnih.govmdpi.com
Bioisosteric Replacement To replace a functional group with another that has similar physical or chemical properties to improve biological activity or reduce toxicity.Replacement of a carboxylic acid with a tetrazole ring.

Academic Contributions to Patent Literature for Chemical Intermediates

Academic research plays a crucial role in advancing the field of thiazole chemistry and contributes significantly to the patent literature, particularly in the area of novel synthetic methodologies and the development of key chemical intermediates. tsijournals.com While industry patents are often focused on final drug compounds, academic patents may cover foundational discoveries that enable the synthesis of a broad range of derivatives.

Academic contributions to the patent literature for thiazole-related chemical intermediates include:

Novel Synthetic Routes: Academic laboratories frequently develop innovative and efficient methods for the synthesis of the thiazole ring and its derivatives. These methods can be more cost-effective, environmentally friendly, or provide access to previously inaccessible chemical space. These synthetic strategies themselves can be the subject of patent applications.

Development of Versatile Building Blocks: Academic research often leads to the creation of novel thiazole-containing building blocks or intermediates that can be used by medicinal chemists to synthesize libraries of compounds for drug discovery. Patents on these intermediates can provide a foundational intellectual property position.

Elucidation of Structure-Activity Relationships (SAR): Fundamental academic studies that delineate the relationship between the structure of thiazole derivatives and their biological activity can inform the design of new drugs and lead to patentable inventions.

The following table summarizes the types of academic contributions to the patent literature in the context of thiazole chemical intermediates.

Type of Academic ContributionImpact on the FieldPotential for Patenting
New Synthetic Methodologies Enables more efficient and diverse synthesis of thiazole derivatives.Patenting of the novel process or catalysts used.
Novel Chemical Intermediates Provides new tools for medicinal chemists to create novel drug candidates.Composition of matter patents on the intermediates themselves.
Fundamental Mechanistic Insights Deepens the understanding of how thiazole derivatives interact with biological targets, guiding future drug design.Use patents for compounds with newly discovered mechanisms of action.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 5-(Methylthio)thiazole-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between thiazolecarboxylic acid derivatives and amines. For example, coupling 5-(methylthio)thiazole-2-carboxylic acid with appropriate amines (e.g., substituted anilines) under carbodiimide-mediated conditions (e.g., EDC/HOBt) yields the target carboxamide . Heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation, is another viable route for structurally related thiazole derivatives . Purity optimization (≥95%) can be achieved via recrystallization or preparative HPLC .

Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include the methylthio group (δ ~2.5 ppm, singlet) and aromatic protons (δ 7.0–8.5 ppm). The carboxamide NH may appear as a broad peak (δ ~10 ppm) .
  • 13C NMR : The thiazole carbons resonate at δ 120–160 ppm, with the carbonyl carbon (C=O) at δ ~165 ppm .
  • HRMS : The molecular ion [M+H]+ should match the theoretical mass (C₆H₇N₂OS₂: 187.01 g/mol). Isotopic patterns confirm sulfur content .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Conduct reactions in a fume hood due to potential toxicity of intermediates (e.g., thiols, isocyanates).
  • Store waste in labeled containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications at the methylthio group affect the compound's reactivity and bioactivity?

  • Methodological Answer :

  • Oxidation : The methylthio group (-SMe) can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA, altering electronic properties and hydrogen-bonding capacity .
  • Substitution : Replacement with -SH or -NH₂ groups (via nucleophilic displacement) modulates solubility and target binding. For example, -SH derivatives show enhanced metal-chelating activity .
  • Bioactivity : Methylthio substitution in thiazoles improves membrane permeability, as seen in anticancer agents like dasatinib derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution to determine MICs against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., Bcr-Abl) or proteases, leveraging the thiazole core’s affinity for ATP-binding pockets .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at the thiazole 4-position to enhance metabolic stability .
  • Side-Chain Diversity : Replace the carboxamide with urea or sulfonamide groups to improve solubility and bioavailability .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinases, GPCRs) .

Notes

  • For mechanistic studies, combine experimental data (e.g., enzyme kinetics) with computational modeling .
  • Contradictions in bioactivity data (e.g., divergent IC₅₀ values) may arise from assay conditions (e.g., serum concentration, incubation time) and require validation via orthogonal methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.